molecular formula C12H18N2O2 B2449863 1-[(1-Prop-2-enoylpyrrolidin-3-yl)methyl]pyrrolidin-2-one CAS No. 2224489-89-6

1-[(1-Prop-2-enoylpyrrolidin-3-yl)methyl]pyrrolidin-2-one

Cat. No. B2449863
CAS RN: 2224489-89-6
M. Wt: 222.288
InChI Key: AAIALZICKNPPOW-UHFFFAOYSA-N
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Description

The compound “1-[(1-Prop-2-enoylpyrrolidin-3-yl)methyl]pyrrolidin-2-one” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule . This saturated scaffold allows efficient exploration of the pharmacophore space and increased three-dimensional coverage due to the non-planarity of the ring . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives can undergo various chemical reactions . For instance, donor–acceptor cyclopropanes can react as 1,4-C,C-dielectrophiles, and amines can react as 1,1-dinucleophiles . The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds .

Mechanism of Action

The mechanism of action of pyrrolidine derivatives can vary depending on the specific compound and its biological target . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

Pyrrolidine derivatives, including “1-[(1-Prop-2-enoylpyrrolidin-3-yl)methyl]pyrrolidin-2-one”, have great potential in pharmacology and medicinal chemistry . Future research may focus on the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen .

properties

IUPAC Name

1-[(1-prop-2-enoylpyrrolidin-3-yl)methyl]pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-2-11(15)14-7-5-10(9-14)8-13-6-3-4-12(13)16/h2,10H,1,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIALZICKNPPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(C1)CN2CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Prop-2-enoylpyrrolidin-3-yl)methyl]pyrrolidin-2-one

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